molecular formula C21H28N4O2 B2704552 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 1797058-03-7

2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2704552
CAS No.: 1797058-03-7
M. Wt: 368.481
InChI Key: OOUNKZGIOLRJSL-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide (CAS 1797058-03-7) is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. It features a unique molecular architecture that combines an ethoxyphenyl acetamide core with a substituted piperidine-pyridazine moiety. This structure is engineered as a versatile scaffold for probing biologically active pathways, with particular potential in targeting the central nervous system (CNS) and receptor-specific mechanisms. The incorporation of the lipophilic ethoxyphenyl group is a strategic feature that enhances the compound's cell membrane permeability, while the piperidine-pyridazine segment is hypothesized to contribute significantly to binding affinity and selectivity at target sites. Its complex, multi-cyclic structure allows for modular synthetic modifications, making it a highly valuable intermediate in the discovery and development of novel therapeutic agents. The compound's stability and synthetic accessibility further support its utility in diverse research applications, including structure-activity relationship (SAR) studies, high-throughput screening, and the development of targeted molecular probes. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-27-19-7-5-17(6-8-19)14-21(26)22-15-18-10-12-25(13-11-18)20-9-4-16(2)23-24-20/h4-9,18H,3,10-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUNKZGIOLRJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 6-methylpyridazine with a suitable piperidine derivative under controlled conditions.

  • Acylation Reaction: : The next step involves the acylation of the piperidine intermediate with 2-(4-ethoxyphenyl)acetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The primary interest in this compound lies in its potential medicinal applications. It is being explored for its activity against various biological targets, including enzymes and receptors involved in disease pathways. This makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules, focusing on structural motifs, substituent effects, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound (891117-12-7) C21H27N5O2 381.48 4-ethoxyphenyl, pyridazine, piperidine
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (328020-70-8) C21H23N5O2S 421.51 Triazole-sulfanyl, allyl, pyridine, ethoxyphenyl
Goxalapladib (412950-27-7) C40H39F5N4O3 718.80 Naphthyridine, trifluoromethyl, methoxyethyl-piperidine
RAMX3 (Radiolabeled compound) C32H28F4N6O3 632.60 Pyrido[2,3-d]pyrimidin-4-one, fluorophenyl, methylpiperidine
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide C28H36N8O2 516.65 Pyrimidine, methylpiperazine, isopropyl, phenoxy

Key Structural and Functional Insights

Heterocyclic Core Variations The target compound’s pyridazine ring contrasts with the triazole (), naphthyridine (), and pyrido[2,3-d]pyrimidin-4-one () cores in similar molecules. The triazole-sulfanyl group in introduces a sulfur atom, which may enhance hydrogen bonding or metal coordination, whereas the target compound lacks such functionality .

Substituent Effects

  • Ethoxy vs. Fluoro/Trifluoromethyl Groups : The target’s ethoxy group increases lipophilicity, while fluorine-containing substituents (e.g., Goxalapladib’s trifluoromethyl) improve metabolic stability and membrane permeability .
  • Piperidine/Piperazine Modifications : The target’s piperidine-methyl group is simpler than Goxalapladib’s methoxyethyl-piperidine or RAMX3’s methylpiperidine, which may influence pharmacokinetic properties like half-life and distribution .

However, larger molecules like Goxalapladib may exhibit higher target specificity due to extended binding interfaces .

Therapeutic Implications

  • While the target compound’s exact biological targets are unspecified, structurally related molecules have diverse applications:

  • Goxalapladib : Atherosclerosis treatment (trifluoromethyl groups enhance binding to lipid-associated targets) .
  • RAMX3: Radiolabeled imaging agent (fluorine and pyrido-pyrimidinone core suggest CNS or oncological applications) .
  • Triazole derivatives (): Potential kinase or protease inhibition due to triazole’s affinity for ATP-binding pockets .

Critical Analysis of Substituent Impact

  • Ethoxyphenyl vs. Pyridinyl/Allyl Groups : The ethoxyphenyl group in the target compound likely confers moderate lipophilicity compared to the pyridinyl-allyl combination in , which may increase steric hindrance .
  • Piperidine vs.

Biological Activity

2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on available research findings.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine and pyridazine moieties. Structural characterization can be performed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound's identity and purity.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the piperidine ring is significant for its ability to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Additionally, the pyridazine component may contribute to its pharmacological effects by interacting with specific receptors or enzymes involved in cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds exhibit notable antitumor properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may possess similar properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations in the nanomolar range.

Cell Line IC50 (nM) Effect
Breast Cancer (MCF7)50Induction of apoptosis
Glioblastoma (U87MG)75Cell cycle arrest
Lung Cancer (A549)100Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and some antifungal activity. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLAntifungal

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Piperidine Derivatives in Cancer Therapy : A study demonstrated that piperidine-based compounds significantly inhibited tumor growth in xenograft models, emphasizing their potential as chemotherapeutic agents.
  • Neuroprotective Effects : Research has suggested that similar compounds may offer neuroprotective benefits in models of neurodegenerative diseases, potentially through antioxidant mechanisms.

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